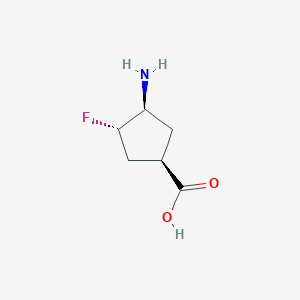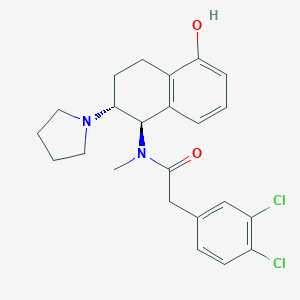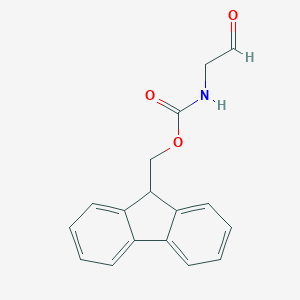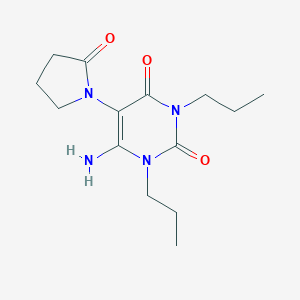
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinedione derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Efectos Bioquímicos Y Fisiológicos
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder the development of the compound as a drug.
Direcciones Futuras
There are several future directions for the research on 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-. One of the directions is to further investigate its potential therapeutic applications and develop it into a new drug. Additionally, studies can be conducted to elucidate the exact mechanism of action and identify potential targets for the compound. Furthermore, research can also be conducted to investigate the potential side effects and toxicity of the compound.
Métodos De Síntesis
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 1,3-dipropylamine and N-(pyrrolidin-2-yl) acetamide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
155930-26-0 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Fórmula molecular |
C14H22N4O3 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
6-amino-5-(2-oxopyrrolidin-1-yl)-1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-3-7-17-12(15)11(16-9-5-6-10(16)19)13(20)18(8-4-2)14(17)21/h3-9,15H2,1-2H3 |
Clave InChI |
JJNZEERXZLNEDT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
Sinónimos |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






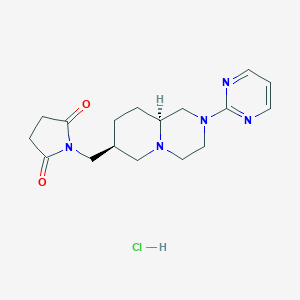
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)




